(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

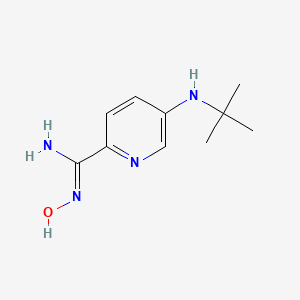

“(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione” is a chemical compound that is used as a reference standard for pharmaceutical testing . It is a GABA modulator . The color/form of this compound is off-white .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazoline-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Aplicaciones Científicas De Investigación

1. Role in Vascular Health

Research has shown that compounds similar to (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione, particularly chymase inhibitors like NK3201, can significantly prevent the development of intimal hyperplasia, a condition associated with the thickening of blood vessels, in carotid arteries injured by balloon catheter in dogs. The study highlights the compound's potential in vascular health, particularly in preventing artery thickening after injury, by inhibiting chymase activity in injured arteries (Takai et al., 2003).

2. Importance in Synthesis of Medicinal Precursors

The pyranopyrimidine core, related to the chemical structure of this compound, is a key precursor for medicinal and pharmaceutical industries. This core structure, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, has broad synthetic applications and bioavailability, making it a focal point of recent research. The study stresses the importance of these scaffolds in drug development and the application of hybrid catalysts in synthesizing these complex structures (Parmar et al., 2023).

3. Application in Aneurysm Treatment

Compounds structurally similar to this compound, such as the chymase inhibitor NK3201, have been investigated for their role in treating abdominal aortic aneurysm. A study demonstrated that NK3201 could significantly reduce the development of abdominal aortic aneurysm in a hamster experimental model, marking its potential therapeutic application in vascular abnormalities (Tsunemi et al., 2004).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as barbiturates, have been found to interact with gaba_a receptors .

Mode of Action

For instance, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE_2 .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives are known to have a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Result of Action

For instance, some pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature and light intensity have been found to affect the efficacy of certain compounds . .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione involves the condensation of ethyl acetoacetate with phenylhydrazine followed by cyclization with urea.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylhydrazine", "Urea" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with phenylhydrazine in the presence of a base such as sodium ethoxide to form the corresponding hydrazone.", "Step 2: The hydrazone is then cyclized with urea in the presence of a catalyst such as p-toluenesulfonic acid to form the desired product, (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione." ] } | |

Número CAS |

58042-96-9 |

Fórmula molecular |

C12H13N3O2 |

Peso molecular |

231.25 g/mol |

Nombre IUPAC |

5-ethyl-6-imino-5-phenyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h3-7H,2H2,1H3,(H3,13,14,15,16,17) |

Clave InChI |

HUYKEYWPDBRCSH-UHFFFAOYSA-N |

SMILES |

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |

SMILES canónico |

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)